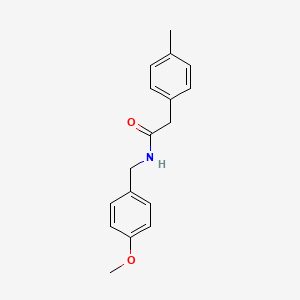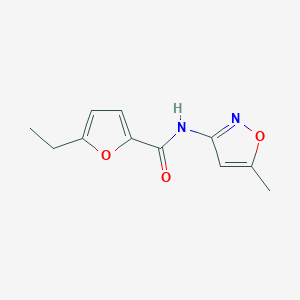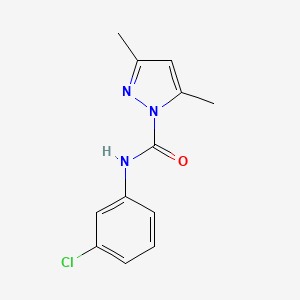
N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide, also known as Fasoracetam, is a nootropic drug that has gained significant attention in recent years due to its potential therapeutic benefits. Fasoracetam belongs to the racetam family of drugs, which are known for their cognitive-enhancing effects.
作用機序
N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide works by modulating the activity of several neurotransmitters in the brain, including glutamate, GABA, and acetylcholine. It has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that helps to regulate brain activity. This compound also increases the density of metabotropic glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the density of GABA receptors and enhances GABA release, which can lead to a decrease in anxiety and an increase in relaxation. This compound also increases the density of metabotropic glutamate receptors, which can improve cognitive function and memory.
実験室実験の利点と制限
One of the advantages of using N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide in lab experiments is that it has a relatively low toxicity profile and is well-tolerated in humans. However, one limitation is that it can be difficult to obtain in large quantities, which can make it challenging to conduct large-scale experiments.
将来の方向性
There are several future directions for research on N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide. One area of interest is its potential use in treating cognitive impairment associated with aging. Another area of interest is its potential use in treating psychiatric disorders such as depression and schizophrenia. Additionally, further research is needed to determine the long-term effects of this compound use and its safety profile.
Conclusion:
This compound is a nootropic drug that has gained significant attention in recent years due to its potential therapeutic benefits. It works by modulating the activity of several neurotransmitters in the brain and has been shown to improve cognitive function and memory. While there are some limitations to its use in lab experiments, this compound has several potential applications in the field of neuroscience and warrants further research.
合成法
N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide can be synthesized through a multi-step process. The first step involves the reaction of 4-methoxybenzylamine with 4-methylbenzoyl chloride to form 4-methoxybenzyl-4-methylbenzoate. The second step involves the reduction of the ester group using lithium aluminum hydride to form 4-methoxybenzyl-4-methylbenzyl alcohol. The final step involves the reaction of the alcohol with acetic anhydride to form this compound.
科学的研究の応用
N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide has been studied extensively for its potential therapeutic benefits. It has been shown to improve cognitive function, particularly in individuals with cognitive impairment. This compound has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and anxiety disorders.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-3-5-14(6-4-13)11-17(19)18-12-15-7-9-16(20-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWXYVRULAIRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)


![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)

![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)

![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)
![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)


![4-tert-butyl-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5697372.png)